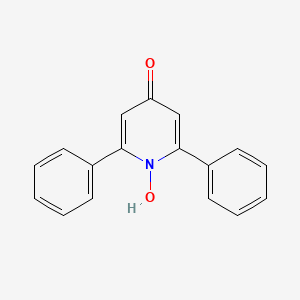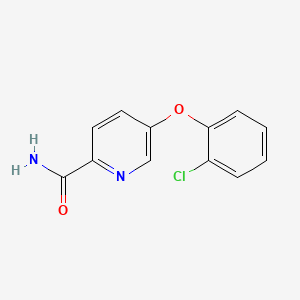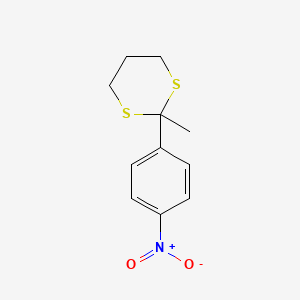
1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)-: is a chemical compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- can be synthesized through the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. The reaction typically involves the removal of water to drive the formation of the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- involves similar synthetic routes but on a larger scale. The process may include purification steps such as washing with water, drying over potassium carbonate, and distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dithianes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- is used as a protecting group for carbonyl compounds in multistep organic synthesis. It is also employed in the synthesis of complex molecules and natural products .
Biology and Medicine:
Industry: In the industrial sector, 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- is used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1,3-Dithiane, 2-methyl-2-(4-nitrophenyl)- involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring stabilizes the carbonyl group, preventing unwanted reactions during multistep synthesis. The nitrophenyl group can undergo various transformations, adding to the compound’s versatility .
Comparison with Similar Compounds
- 2-Methyl-1,3-dithiane
- 1,3-Dithiolane
- 1,3-Dithiane, 2-methyl-
Comparison: Compared to other dithianes, this compound offers additional functionalization options, making it more versatile in synthetic applications .
Properties
CAS No. |
67395-06-6 |
|---|---|
Molecular Formula |
C11H13NO2S2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-methyl-2-(4-nitrophenyl)-1,3-dithiane |
InChI |
InChI=1S/C11H13NO2S2/c1-11(15-7-2-8-16-11)9-3-5-10(6-4-9)12(13)14/h3-6H,2,7-8H2,1H3 |
InChI Key |
HAAQEZNFDPEUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
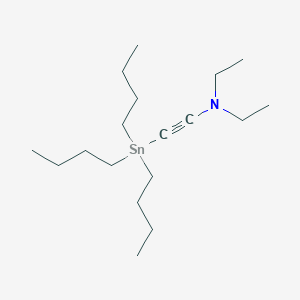
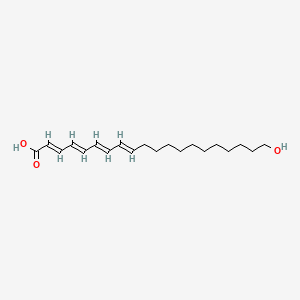
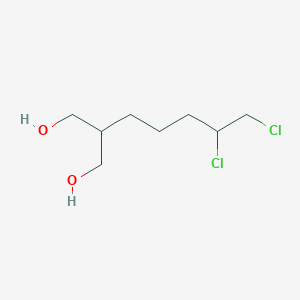
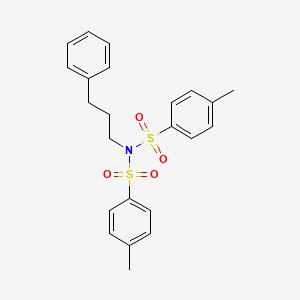
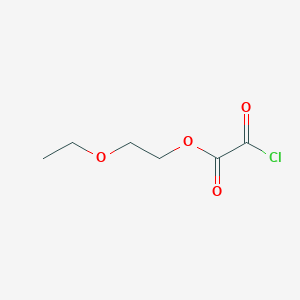
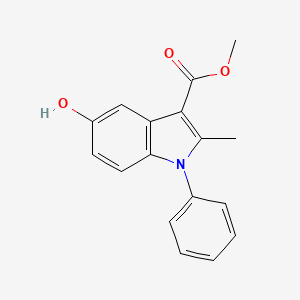
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
